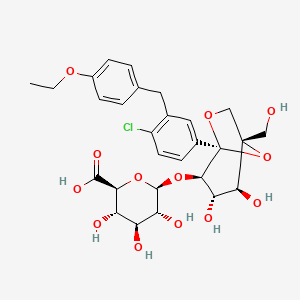
Ertugliflozin metabolite M5a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertugliflozin metabolite M5a, also known as ertugliflozin-2-O-β-glucuronide, is a pharmacologically inactive glucuronide metabolite of ertugliflozin. Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) and is used in the treatment of type 2 diabetes mellitus. The metabolite M5a is formed through the glucuronidation process, primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ertugliflozin metabolite M5a is synthesized through the glucuronidation of ertugliflozin. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to ertugliflozin, forming the glucuronide conjugate. The reaction conditions typically involve the use of human liver microsomes (HLMs) and cofactors such as UDP-glucuronic acid (UDPGA) .
Industrial Production Methods: The industrial production of this compound follows similar principles as the synthetic routes. Large-scale production involves the use of bioreactors containing human liver microsomes and the necessary cofactors to facilitate the glucuronidation process. The reaction is monitored and optimized to ensure high yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions: Ertugliflozin metabolite M5a primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, ertugliflozin, resulting in the formation of the glucuronide metabolite .
Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDP-glucuronic acid (UDPGA) and human liver microsomes (HLMs). The reaction conditions typically involve an aqueous buffer system, optimal pH, and temperature to facilitate the enzymatic activity of UDP-glucuronosyltransferase .
Major Products Formed: The major product formed from the glucuronidation of ertugliflozin is ertugliflozin-2-O-β-glucuronide (M5a). This metabolite is pharmacologically inactive and is primarily excreted in the urine .
Scientific Research Applications
Ertugliflozin metabolite M5a has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. Researchers study this metabolite to understand the metabolic pathways and clearance mechanisms of ertugliflozin. Additionally, the formation of M5a is used as a marker to evaluate the activity of UDP-glucuronosyltransferase enzymes in various biological systems .
In the field of medicine, the study of ertugliflozin and its metabolites, including M5a, helps in optimizing dosing regimens and improving the therapeutic efficacy of the drug. Understanding the metabolism of ertugliflozin also aids in identifying potential drug-drug interactions and adverse effects .
Mechanism of Action
Ertugliflozin metabolite M5a itself is pharmacologically inactive and does not exert any therapeutic effects. its formation is a result of the metabolic action of ertugliflozin. Ertugliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Ertugliflozin metabolite M5a can be compared with other glucuronide metabolites of SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin. These metabolites are also formed through glucuronidation and are pharmacologically inactive. the specific enzymes involved and the metabolic pathways may vary among different SGLT2 inhibitors .
Similar Compounds:- Canagliflozin-2-O-β-glucuronide
- Dapagliflozin-3-O-β-glucuronide
- Empagliflozin-4-O-β-glucuronide
This compound is unique in its specific formation pathway and the enzymes involved, which may influence its pharmacokinetic properties and excretion profile .
Properties
CAS No. |
1500090-84-5 |
|---|---|
Molecular Formula |
C28H33ClO13 |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(21(34)23(35)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)22(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1 |
InChI Key |
KFRDLOWUHLQEAX-GCGVPRHFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















